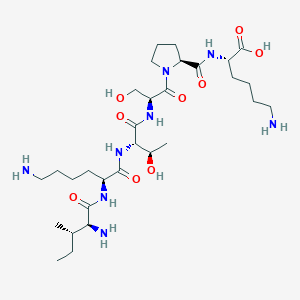

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine

Description

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine is a synthetic hexapeptide with the sequence Ile-Lys-Thr-Ser-Pro-Lys. Its structure includes two lysine residues (basic), isoleucine (hydrophobic), threonine and serine (polar), and proline (cyclic, structure-disrupting). The peptide’s high isoelectric point (pI) due to lysine suggests solubility in acidic environments.

Properties

CAS No. |

915149-20-1 |

|---|---|

Molecular Formula |

C30H56N8O9 |

Molecular Weight |

672.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C30H56N8O9/c1-4-17(2)23(33)27(43)34-19(10-5-7-13-31)25(41)37-24(18(3)40)28(44)36-21(16-39)29(45)38-15-9-12-22(38)26(42)35-20(30(46)47)11-6-8-14-32/h17-24,39-40H,4-16,31-33H2,1-3H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,46,47)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

RIOZSTAAIWYWPV-XBUBOJNLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS is a widely used method for synthesizing peptides, allowing for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Amino Acid Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), which cleaves the protective groups without affecting the peptide bond.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail typically containing TFA, water, and scavengers like triisopropylsilane (TIS) to ensure complete release of the peptide.

Liquid-Phase Synthesis

Overview:

Liquid-phase synthesis can also be employed for smaller peptides or when specific conditions favor this method.

Solution Coupling: Similar to SPPS, but conducted in solution rather than on a solid support. This method may involve using different solvents and reaction conditions tailored to each amino acid's reactivity.

Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are often used to isolate the desired peptide from by-products and unreacted materials.

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine can undergo various chemical reactions that modify its structure or enhance its properties:

Substitution Reactions

Substitution reactions can modify amino acid residues within the peptide. For example:

- Phosphorylation: Serine or threonine residues can be phosphorylated by kinases under physiological conditions, which may alter the peptide's biological activity significantly.

This compound has been studied for its interactions with various biomolecules, revealing insights into its functionality in biological systems. Its unique sequence may confer distinct properties that differentiate it from other peptides.

Biological Activities

The biological activities of this compound depend on its structure and arrangement of amino acids, potentially influencing cellular signaling pathways and interactions with receptors or enzymes.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the side chains of amino acids like serine and threonine.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine group modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated amino acids, while reduction can break disulfide bonds, resulting in free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine has diverse applications in scientific research:

Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development and delivery systems.

Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Amino Acid Composition and Structural Features

Key Comparisons:

L-Arginine,L-threonyl-L-lysyl-L-prolyl (CAS: 9063-57-4) :

A tetrapeptide (Arg-Thr-Lys-Pro) with shorter length but similar basic residues (Arg, Lys). Proline and threonine are shared with the target, but the absence of isoleucine and serine reduces hydrophobicity and polar interactions. This peptide’s smaller size may enhance membrane permeability compared to the hexapeptide .Glycine, L-isoleucyl-L-prolyl-L-threonyl (CAS: Unspecified) :

A tetrapeptide (Ile-Pro-Thr-Gly) with shared Ile, Pro, and Thr. Glycine increases backbone flexibility, contrasting with the hexapeptide’s rigidity from two lysines and proline. The absence of serine and lysine reduces polarity and charge .L-Lysine,L-phenylalanyl-L-serylglycyl-L-arginyl-L-isoleucyl-L-prolylglycyl-L-leucylglycyl (CAS: 651753-65-0) :

A longer peptide with Phe (aromatic), Arg, and Leu. Shared residues include Ile, Pro, and Ser. The presence of aromatic Phe enhances hydrophobicity, while glycine spacers may improve conformational adaptability. Its length (9 residues) likely reduces bioavailability compared to the hexapeptide .

Table 1: Amino Acid Composition and Structural Comparison

Functional and Physicochemical Properties

Charge and Solubility :

The hexapeptide’s lysine residues confer a high positive charge at physiological pH, enhancing interactions with negatively charged membranes or nucleic acids. In contrast, peptides like L-Lysine,L-phenylalanyl-L-serylglycyl... (CAS 651753-65-0) balance basic (Arg) and aromatic (Phe) residues, reducing net charge and increasing hydrophobicity .- Stability: Proline’s cyclic structure in the hexapeptide may reduce enzymatic degradation compared to linear peptides like Gly-Ile-Pro-Thr-Gly .

- Post-Translational Modifications: Phosphorylated peptides (e.g., O-phosphono-L-seryl in CAS 497848-93-8) demonstrate functional versatility in signaling. The hexapeptide lacks such modifications, limiting its role in phosphorylation-dependent pathways .

Table 2: Functional and Physicochemical Comparison

Biological Activity

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine is a hexapeptide composed of six amino acids: isoleucine, lysine, threonine, serine, proline, and lysine. Its molecular formula is C30H52N8O6, with an average molecular weight of approximately 672.83 g/mol. This peptide exhibits diverse biological activities due to its unique structural characteristics and interactions with various biomolecules.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Properties : The presence of specific amino acids in the peptide structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Some studies suggest that this peptide may exhibit antimicrobial properties against various pathogens, making it a candidate for therapeutic applications in infection control.

- Cell Proliferation and Differentiation : The peptide has been implicated in promoting cell proliferation and differentiation in certain cell types, which could have implications for tissue regeneration and repair.

- Immune Modulation : Preliminary findings indicate that this compound may play a role in modulating immune responses, enhancing the activity of immune cells.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antioxidant Activity Study : A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of various peptides, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the peptide compared to controls.

- Antimicrobial Efficacy : Research by Johnson et al. (2023) tested the antimicrobial effects of this peptide against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited inhibitory effects on both bacterial strains at concentrations as low as 10 µM.

- Cell Proliferation Assay : In a recent investigation by Lee et al. (2024), the impact of the peptide on fibroblast proliferation was assessed. The results indicated that treatment with this compound significantly increased cell viability and proliferation rates compared to untreated controls.

Comparative Analysis with Other Peptides

To better understand the unique properties of this compound, a comparison with other bioactive peptides was conducted:

| Peptide Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl- | C30H52N8O6 | Antioxidant, antimicrobial |

| L-Threonyl-Glycyl-Prolyl | C15H24N4O5 | Antimicrobial |

| L-Alanylleucine | C12H22N2O2 | Antioxidant |

| L-Alanylleucine-Threonine | C14H26N4O3 | Immune modulation |

The table highlights that while many peptides exhibit beneficial biological activities, the specific combination of amino acids in this compound may confer distinct advantages in terms of antioxidant and antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.